molecular formula C10H16ClF3N2O B2408000 Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396782-69-6

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2408000
CAS No.: 1396782-69-6
M. Wt: 272.7
InChI Key: DOFRIGYGWLTKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyclopropyl group, a trifluoroethyl group, and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride typically involves the reaction of cyclopropylcarbonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in viral replication or bacterial cell wall synthesis, thereby exerting its antiviral or antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(piperazin-1-yl)methanone hydrochloride
  • Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone

Uniqueness

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

cyclopropyl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-14-3-5-15(6-4-14)9(16)8-1-2-8;/h8H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFRIGYGWLTKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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